1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride
CAS No.: 865758-36-7
Cat. No.: VC3848831
Molecular Formula: C31H22ClF17O2
Molecular Weight: 784.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865758-36-7 |
|---|---|
| Molecular Formula | C31H22ClF17O2 |
| Molecular Weight | 784.9 g/mol |
| IUPAC Name | 1-[chloro-bis(4-methoxyphenyl)methyl]-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene |
| Standard InChI | InChI=1S/C31H22ClF17O2/c1-50-21-11-7-19(8-12-21)24(32,20-9-13-22(51-2)14-10-20)18-5-3-17(4-6-18)15-16-23(33,34)25(35,36)26(37,38)27(39,40)28(41,42)29(43,44)30(45,46)31(47,48)49/h3-14H,15-16H2,1-2H3 |
| Standard InChI Key | BYTTZNJBGFBIDO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of the compound is C₃₁H₂₂ClF₁₇O₂, with a molecular weight of 784.9 g/mol . Its IUPAC name, 1-[chloro-bis(4-methoxyphenyl)methyl]-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene, reflects its triarylmethane backbone modified with a perfluorodecyl chain . Key structural attributes include:
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Two 4-methoxyphenyl groups: These electron-rich aromatic rings influence solubility and electronic properties.
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Perfluorodecyl chain: A 17-fluorine segment contributing to chemical inertness and hydrophobicity.
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Chloride substituent: Enhances reactivity for further functionalization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 784.9 g/mol | |
| Density | 1.427 ± 0.06 g/cm³ | |
| Melting Point | 131–137°C | |
| Boiling Point | 539.8 ± 50.0°C (predicted) | |
| CAS Registry Number | 865758-36-7 |
Synthesis and Manufacturing
The synthesis involves multi-step organic reactions, typically beginning with Friedel-Crafts alkylation to attach the perfluorodecyl chain to a benzene ring. Subsequent coupling reactions introduce the methoxyphenyl groups, followed by chlorination to yield the final product . Key steps include:
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Friedel-Crafts Alkylation: Aromatic electrophilic substitution using a perfluorodecyl halide to form the fluorinated benzene intermediate.
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Suzuki-Miyaura Coupling: Introduction of methoxyphenyl groups via palladium-catalyzed cross-coupling .
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Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace a hydroxyl group with chlorine .
Reaction conditions (e.g., temperature, catalysts) critically impact yield and purity. For instance, palladium catalysts with phosphine ligands optimize coupling efficiency .
Physicochemical and Spectroscopic Properties
The compound exhibits exceptional thermal stability (decomposition >300°C) and hydrophobicity due to its perfluorinated chain . Spectroscopic data, including ¹H NMR and ¹³C NMR, confirm its structure:
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¹H NMR (CDCl₃): Signals at δ 3.87 ppm (methoxy groups) and δ 6.70–8.02 ppm (aromatic protons).
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¹³C NMR: Peaks at δ 172.7 ppm (carbonyl carbon) and δ 44.8–148.1 ppm (aromatic and fluorinated carbons) .
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FTIR: Strong C-F stretches near 1200 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ .
Applications in Materials Science
The compound’s fluorophilic nature makes it suitable for:
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Surface Coatings: As a hydrophobic agent in water-repellent materials .
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Lithography: Photoresist formulations requiring chemical and thermal resistance .
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Fluorous Tagging: Facilitating purification in organic synthesis via fluorous solid-phase extraction .
Table 2: Potential Applications and Mechanisms
| Application | Mechanism | Reference |
|---|---|---|
| Hydrophobic Coatings | Perfluorodecyl chain repels water | |
| Drug Delivery Systems | Enhances lipid membrane interaction | |
| Catalysis | Stabilizes metal nanoparticles |
Future Research Directions
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